![molecular formula C10H12Cl3NO B2733519 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride CAS No. 2445794-26-1](/img/structure/B2733519.png)
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as benzazepines . These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom) . The IUPAC name is 8,9-dichloro-3,4-dihydro-1-benzoxepin-5 (2H)-one .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to an azepine ring . The InChI code is 1S/C10H8Cl2O2/c11-7-4-3-6-8 (13)2-1-5-14-10 (6)9 (7)12/h3-4H,1-2,5H2 . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.08 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications
Conformational Analysis and Chemical Behavior
Conformational Analysis of 3-Substituted Tetrahydro-1-Benzoxepin : A study by Lachapelle and St-Jacques (1987) explored the conformational properties of 2,3,4,5-tetrahydro-1-benzoxepin derivatives using nuclear magnetic resonance. This research provides foundational knowledge on the structural behavior of benzoxepin derivatives, which is crucial for understanding their chemical reactivity and potential applications in synthesis and drug design (Lachapelle & St-Jacques, 1987).
Synthesis and Chemical Modifications
Synthesis of Benzofurans and Tetrahydro-Benzoxepin-Diones : Suzuki et al. (1992) reported on the synthesis of benzofurans and 2,3,4,5-tetrahydro-1-benzoxepin-3,5-diones, highlighting methods that could be relevant for synthesizing or modifying compounds like 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. This research underscores the versatility of benzoxepin derivatives in synthetic chemistry and their potential as intermediates in pharmaceutical synthesis (Suzuki et al., 1992).
Photophysical Characterisation and Applications
Photostability Studies of NIR Probes : A study by Raju et al. (2016) on the photophysical characterization and photostability of NIR probes with various terminals, including chlorinated ones, provides insights into the stability and behavior of chlorinated compounds under light exposure. This research is essential for designing stable, efficient probes and materials for photophysical applications (Raju et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12;/h3-4,8H,1-2,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDCTQJHMYFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride |
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